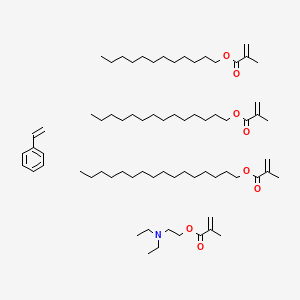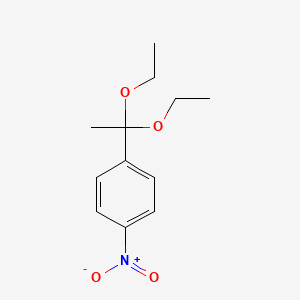
Benzene, 1-(1,1-diethoxyethyl)-4-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(1,1-diethoxyethyl)-4-nitro- is an organic compound with the molecular formula C11H15NO4 It is a derivative of benzene, where the benzene ring is substituted with a 1-(1,1-diethoxyethyl) group and a nitro group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1,1-diethoxyethyl)-4-nitro- typically involves the alkylation of benzene with 1,1-diethoxyethane in the presence of a strong acid catalyst. The reaction conditions often include:
Catalyst: Strong acid such as sulfuric acid or hydrochloric acid.
Temperature: Elevated temperatures around 60-80°C.
Solvent: Common solvents include dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1-(1,1-diethoxyethyl)-4-nitro- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The process parameters are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-(1,1-diethoxyethyl)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium ethoxide or other nucleophiles.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1-(1,1-diethoxyethyl)-4-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 1-(1,1-diethoxyethyl)-4-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ethoxy groups can be hydrolyzed to form aldehydes or acids, which can further participate in biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-(1,1-dimethoxyethyl)-4-nitro-: Similar structure but with methoxy groups instead of ethoxy groups.
Benzene, 1-(1,1-diethoxyethyl)-: Lacks the nitro group, making it less reactive in certain chemical reactions.
Benzene, 1,4-bis(1,1-diethoxyethyl)-: Contains two 1,1-diethoxyethyl groups, leading to different chemical properties.
Uniqueness
Benzene, 1-(1,1-diethoxyethyl)-4-nitro- is unique due to the presence of both the 1-(1,1-diethoxyethyl) group and the nitro group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological systems.
Propriétés
Numéro CAS |
64600-23-3 |
|---|---|
Formule moléculaire |
C12H17NO4 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
1-(1,1-diethoxyethyl)-4-nitrobenzene |
InChI |
InChI=1S/C12H17NO4/c1-4-16-12(3,17-5-2)10-6-8-11(9-7-10)13(14)15/h6-9H,4-5H2,1-3H3 |
Clé InChI |
CJHIMGQJZJUXIL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)(C1=CC=C(C=C1)[N+](=O)[O-])OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



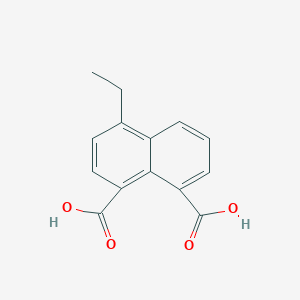

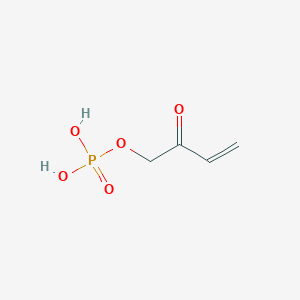

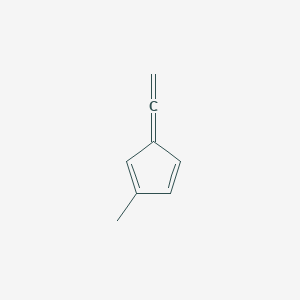
![Acetic acid;4-[ethenyl-methyl-(4-methylphenyl)silyl]-2-methylbut-3-yn-2-ol](/img/structure/B14499364.png)
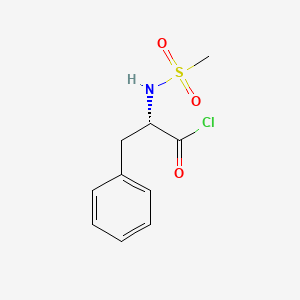
![N,N'-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14499370.png)
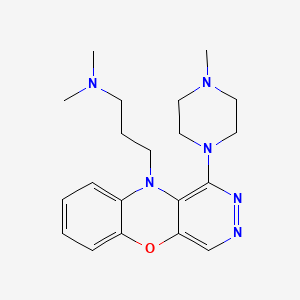

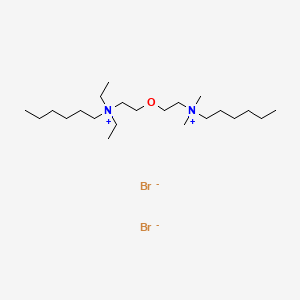
![3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene](/img/structure/B14499400.png)
